molecular formula C6H7Cl2FN2 B2498679 (2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride CAS No. 1820685-17-3

(2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride

Cat. No.: B2498679
CAS No.: 1820685-17-3
M. Wt: 197.03
InChI Key: ATHDDALAGUYYMB-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7ClFN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-fluoropyridine.

    Nucleophilic Substitution: The 2-chloro-5-fluoropyridine undergoes nucleophilic substitution with methanamine under controlled conditions to form (2-Chloro-5-fluoropyridin-3-yl)methanamine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

(2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyridine: A precursor in the synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride.

    5-Fluoropyridin-3-yl)methanamine: A similar compound lacking the chlorine atom.

    2-Chloro-3-aminopyridine: A related compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2-chloro-5-fluoropyridin-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c7-6-4(2-9)1-5(8)3-10-6;/h1,3H,2,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHDDALAGUYYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CN)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820685-17-3
Record name (2-chloro-5-fluoropyridin-3-yl)methanamine hydrochloride
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